molecular formula C12H18ClNO B1390261 [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217825-86-9

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride

Cat. No.: B1390261
CAS No.: 1217825-86-9
M. Wt: 227.73 g/mol
InChI Key: GLWXWODOLWTAAM-FXMYHANSSA-N
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Description

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.

    Introduction of the 3-Methylphenyl Group: This step involves the addition of a 3-methylphenyl group to the pyrrolidine ring, which can be achieved through various substitution reactions.

    Reduction to Methanol Derivative: The final step involves the reduction of the intermediate compound to form the methanol derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol
  • [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol acetate
  • [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol sulfate

Uniqueness

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14;/h2-5,11-14H,6-8H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWXWODOLWTAAM-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 2
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 3
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 4
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 5
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 6
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride

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